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Compound of Interest

Compound Name: 2-(1-Cyanoethyl)indole

Cat. No.: B014032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1-
cyanoethyl)indole, a heterocyclic compound of interest in medicinal chemistry and synthetic

organic chemistry. Due to the limited availability of published experimental data, this guide

presents predicted spectroscopic values for Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS), alongside typical Infrared (IR) absorption frequencies. These data are

crucial for the identification, characterization, and quality control of this molecule in a research

and development setting.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 2-(1-
cyanoethyl)indole.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.10 br s 1H N-H

~7.60 d 1H H-7

~7.35 d 1H H-4

~7.15 t 1H H-6

~7.08 t 1H H-5

~6.40 s 1H H-3

~4.50 q 1H CH-CN

~1.75 d 3H CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~138.0 C-2

~136.0 C-7a

~128.5 C-3a

~122.0 C-6

~121.0 C-5

~120.0 C-4

~119.0 CN

~111.0 C-7

~101.0 C-3

~30.0 CH-CN

~20.0 CH₃
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Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium, Sharp N-H Stretch

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch

~2250 Medium, Sharp C≡N Stretch

~1600-1450 Medium-Strong C=C Aromatic Ring Stretch

~740 Strong C-H Out-of-plane Bend

Table 4: Expected Mass Spectrometry (EI-MS) Fragmentation

m/z Relative Intensity Assignment

170 High [M]⁺ (Molecular Ion)

155 Medium [M - CH₃]⁺

143 High [M - HCN]⁺

117 Medium [Indole]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-(1-cyanoethyl)indole (approximately 5-20 mg) is prepared in a deuterated

solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a

5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer,

typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are
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reported in parts per million (ppm) relative to the residual solvent peak or an internal standard

like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of solid 2-(1-cyanoethyl)indole can be obtained using a Fourier Transform

Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide)

pellet, where a small amount of the compound is intimately mixed with KBr powder and

pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used, which allows for the direct analysis of the solid sample with minimal

preparation. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data can be acquired using various ionization techniques. For Electron Ionization

(EI-MS), a small amount of the sample is introduced into the mass spectrometer, where it is

vaporized and bombarded with a high-energy electron beam. This causes ionization and

fragmentation of the molecule. The resulting charged fragments are then separated based on

their mass-to-charge ratio (m/z). For softer ionization methods like Electrospray Ionization (ESI-

MS), the sample is dissolved in a suitable solvent and infused into the mass spectrometer

through a charged capillary, which generates ions with minimal fragmentation, allowing for the

prominent observation of the molecular ion.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(1-cyanoethyl)indole.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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